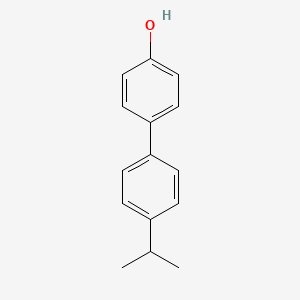

4'-Isopropyl-4-biphenylol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

22239-54-9 |

|---|---|

Formule moléculaire |

C15H16O |

Poids moléculaire |

212.29 g/mol |

Nom IUPAC |

4-(4-propan-2-ylphenyl)phenol |

InChI |

InChI=1S/C15H16O/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11,16H,1-2H3 |

Clé InChI |

YHZQOKUDQQISEW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 4 Isopropyl 4 Biphenylol and Biphenyl Analogues

Historical Context of Biphenyl (B1667301) Synthesis Approaches

Early Oxidative Coupling Techniques and Isomer Control

Historically, the synthesis of biphenyls often relied on oxidative coupling reactions. These methods typically involve the dimerization of phenol (B47542) derivatives in the presence of an oxidizing agent. For instance, the oxidative coupling of phenols can be achieved using reagents like iron(III) chloride (FeCl₃) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). jraic.com One of the primary challenges with these early techniques was the lack of control over isomer formation. The direct oxidative coupling of phenol, for example, tends to produce a mixture of isomers, which necessitates difficult purification steps. wikipedia.org

To circumvent this issue, strategies were developed to direct the coupling to a specific position. A notable example is the synthesis of 4,4'-biphenol from 2,6-di-tert-butylphenol. The bulky tert-butyl groups at the ortho positions sterically hinder coupling at those sites, forcing the reaction to proceed exclusively at the para position. The resulting diphenoquinone (B1195943) intermediate is then reduced and dealkylated to yield the desired 4,4'-biphenol. wikipedia.org However, these methods can be limited in scope and may not be suitable for the synthesis of unsymmetrically substituted biphenyls like 4'-isopropyl-4-biphenylol. The development of more selective and versatile methods was therefore a significant advancement in the field. acs.org

Modern Cross-Coupling Reactions for Aryl-Aryl Bond Formation

The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of biphenyls, offering unprecedented control and efficiency. msu.edu These reactions, which form a carbon-carbon bond between two coupling partners, have become the methods of choice for preparing a vast array of biaryl compounds. preprints.org

Palladium-Catalyzed Approaches

Palladium catalysts, in particular, have proven to be exceptionally versatile and effective for aryl-aryl bond formation. lookchem.comcdnsciencepub.com Several named reactions, each utilizing a different organometallic reagent, have been developed and are now cornerstones of modern organic synthesis. These methods generally offer milder reaction conditions and greater functional group tolerance compared to earlier techniques. scirp.org

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biphenyl synthesis. gre.ac.uk This reaction involves the coupling of an aryl halide or triflate with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgresearchgate.net The Suzuki-Miyaura coupling is valued for its mild reaction conditions, the commercial availability and stability of the boronic acid reagents, and the generation of non-toxic byproducts. libretexts.org

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of a 4-isopropylphenylboronic acid with a protected 4-halophenol (or vice versa). The reaction has been successfully applied to the synthesis of a wide variety of biphenyl derivatives, including those with complex functional groups. rsc.orgresearchgate.netnih.gov Research has demonstrated the feasibility of using this method for creating extensive libraries of biphenyl compounds. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 4-Methoxybiphenyl | 41-92% | scielo.org.mx |

| 1-Iodo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 4'-Methyl-4-nitrobiphenyl | - | gre.ac.uk |

| 2-Bromo-5-nitropyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2-(4-Methylphenyl)-5-nitropyridine | - | gre.ac.uk |

| Aryl Halide | Arylboronic Acid | Pd(dppf)Cl₂ | CH₃COOK | 1,4-Dioxane | Biphenyl Oxazole Derivative | - | rsc.org |

The Stille coupling provides another powerful method for the formation of aryl-aryl bonds. This reaction pairs an organic halide or triflate with an organotin compound (stannane) in the presence of a palladium catalyst. rsc.orgikm.org.my A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. ikm.org.myorganic-chemistry.org

The mechanism of the Stille coupling, like other palladium-catalyzed cross-couplings, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov While highly effective, a significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. rsc.orgorganic-chemistry.org Nevertheless, it remains a valuable tool for the synthesis of complex biphenyls where other methods may fail. researchgate.net

Table 2: Stille Coupling Reaction for Biphenyl Synthesis

| Aryl Halide | Organotin Reagent | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide | Triphenyl tin chloride | Na[Pd-NAS] | Cs₂CO₃ | - | Biphenyl Derivative | rsc.org |

| o-Acylated 3,3',5,5'-tetrabromo-2,2'-biphenols | Corresponding stannanes | Palladium catalyst | - | - | Tetraethynyl and tetraethenyl biphenyls | lookchem.com |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. researchgate.netnih.gov This method is known for its high reactivity and selectivity, often proceeding under mild conditions. acs.org The Negishi coupling has been successfully employed in the synthesis of various biphenyl derivatives, including those incorporated into complex molecules like amino acids. rsc.org

A notable feature of the Negishi coupling is the high reactivity of the organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents. msu.edu This allows for a wide range of substrates to be used. The reaction has proven to be a facile and high-yield alternative to other coupling methods for biphenyl formation in certain contexts. acs.org The general mechanism follows the typical oxidative addition, transmetalation, and reductive elimination pathway. researchgate.net

Kumada Coupling Explorations

The Kumada coupling, first reported in 1972, is a cross-coupling reaction that forges carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.org This method is valued for its use of readily available Grignard reagents and is a cost-effective choice for producing unsymmetrical biaryls. organic-chemistry.org The general mechanism involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org

For the synthesis of this compound, a potential Kumada coupling strategy would involve the reaction of a Grignard reagent derived from an isopropyl-substituted benzene (B151609) with a protected hydroxy-substituted aryl halide (or vice versa). For instance, (4-methoxyphenyl)magnesium bromide could be coupled with 1-bromo-4-isopropylbenzene. The choice of catalyst is crucial; while palladium catalysts can be effective, nickel catalysts are often preferred due to their lower cost and high reactivity, especially with less reactive aryl chlorides. nih.gov

Table 1: Comparison of Catalysts in Kumada Cross-Coupling for Biaryl Synthesis

| Catalyst System | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ni complex | Chloromethylbenzene and (methoxyphenyl)magnesium bromide | 4'-methoxy-2-methyl-biphenyl | 87% | nih.gov |

| Pd catalyst | Chloromethylbenzene and (methoxyphenyl)magnesium bromide | 4'-methoxy-2-methyl-biphenyl | 94% | nih.gov |

Electrosynthesis Methodologies

Electrosynthesis offers an alternative approach, using electrical current to drive chemical reactions. This method can provide a highly efficient and selective platform for generating complex molecules. In a relevant example, the electrosynthesis of 4-aminophenol (B1666318) was achieved through the electrochemical reduction of 4-nitrophenol (B140041) in an acidic medium. rsc.org This process utilized an in situ formed metallic bismuth submicron crystal platform, which acted as a highly effective electrocatalyst. rsc.org This system enabled the synthesis with nearly 100% selectivity at a very low overpotential. rsc.org

Adapting this methodology for this compound could involve the electrochemical reduction of a suitable precursor, such as 4'-isopropyl-4'-nitro-1,1'-biphenyl. The success of such a reaction would depend on the development of an appropriate electrocatalytic system capable of selectively reducing the nitro group to a hydroxyl group without affecting the biphenyl core or the isopropyl substituent.

Table 2: Conditions for Electrosynthesis of 4-Aminophenol

| Parameter | Details | Reference |

|---|---|---|

| Reaction Type | Electrochemical Reduction | rsc.org |

| Precursor | 4-Nitrophenol | rsc.org |

| Product | 4-Aminophenol | rsc.org |

| Catalyst | In situ formed metallic bismuth submicron crystals (microBi) | rsc.org |

| Medium | Acidic (pH dependent) | rsc.org |

Copper-Mediated and Copper-Catalyzed Reactions

Copper's utility in organic synthesis has been recognized for over a century, particularly in the formation of aryl-aryl bonds. It offers a more economical alternative to precious metals like palladium.

Ullmann-Type Coupling Innovations

The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl, typically requiring high temperatures (often over 200 °C). organic-chemistry.org Innovations in this field have led to "Ullmann-type" reactions that can proceed under milder conditions, often employing ligands to enhance the copper catalyst's reactivity and facilitate the coupling of different aryl groups. numberanalytics.com The reaction mechanism is thought to involve the oxidative addition of an aryl halide to a Cu(I) species, forming a Cu(III) intermediate, which then undergoes reductive elimination. numberanalytics.com Ligands such as diamines and amino acids are crucial for stabilizing the copper catalyst and facilitating these steps. numberanalytics.com

The synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives via Ullmann coupling has been reported, though yields were modest (20–38%) compared to Suzuki coupling. nih.gov Recent work has also shown that incorporating cobalt atoms as co-catalysts can dramatically improve the yield of Ullmann coupling on semiconductor surfaces by lowering the reaction temperature. arxiv.org

Table 3: Comparison of Ullmann Coupling Methodologies

| Method | Conditions | Yield | Notes | Reference |

|---|---|---|---|---|

| Classic Ullmann | Excess copper, high temperature (~200°C) | Variable | Typically for symmetric biaryls | organic-chemistry.org |

| Ligand-Assisted Ullmann | CuI, diamine ligand, base | Good to Excellent | Milder conditions, for C-N and C-O bonds | numberanalytics.com |

| Ullmann for Hindered Biaryls | Copper catalyst | 20-38% | Lower efficiency than Suzuki coupling for the same substrates | nih.gov |

Oxidative Coupling with Copper(II)

Oxidative coupling reactions using copper(II) salts provide a direct route to biaryl compounds from simpler aromatic precursors like phenols. jraic.com These reactions often proceed via a one-electron oxidation mechanism. jraic.com Copper(II) can be used to mediate the aerobic oxidative coupling of various substrates. For example, a Cu(II)-catalyzed method for the cross-coupling of arenes with boronic acids under aerobic conditions has been demonstrated to proceed through an ArCu(II) intermediate. acs.org Similarly, copper-catalyzed aerobic oxidative C-H/N-H coupling of ketones with diamines has been developed, where a Cu(II) species coordinated by nitrogen and oxygen atoms was identified as the reactive intermediate. nih.gov The stereoselective C-C coupling of naphthols to form BINOL derivatives using a copper(II)-hydroxide-iodide complex with O₂ as the oxidant has also been achieved with high yields. nih.gov

Table 4: Examples of Copper(II)-Mediated Oxidative Coupling

| Reaction Type | Catalyst/Oxidant | Key Intermediate | Application | Reference |

|---|---|---|---|---|

| Arene-Boronic Acid Cross-Coupling | Cu(II) / Air | ArCu(II) | C-C bond formation | acs.org |

| Ketone-Diamine Coupling | CuI / O₂ | Cu(II) species | Pyrazine synthesis | nih.gov |

| Naphthol Homo-Coupling | Cu(II) complex / O₂ | Not specified | BINOL synthesis | nih.gov |

Cuprate (B13416276) Oxidation Methodologies

The oxidation of organocuprates is a powerful, though less conventional, strategy for forming carbon-carbon bonds, including biaryl linkages. cam.ac.ukresearchgate.net Organocuprates, such as Gilman reagents (R₂CuLi), are typically formed from organolithium or Grignard reagents and a copper(I) salt at low temperatures. chemijournal.com Subsequent oxidation of the cuprate complex, for instance with benzophenone, leads to the homo-coupling of the organic ligands to form a symmetrical biaryl. chemijournal.comresearchgate.net

This method has been used to synthesize various biaryls from aryl bromides. The process involves preparing the Grignard reagent, forming the organocuprate complex with copper(I) iodide, and then inducing oxidative decomposition with an electron acceptor like benzophenone. chemijournal.comresearchgate.net While this typically yields homo-coupled products, the development of cross-coupling procedures using mixed organocuprates presents a pathway to unsymmetrical biaryls. cam.ac.uk

Table 5: Synthesis of Biaryls via Electron-Transfer Oxidation of Organo-cuprates

| Aryl Bromide Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| H | Biphenyl | 36% | chemijournal.com |

| 4-Me | 4,4'-Dimethylbiphenyl (B165725) | 42% | researchgate.net |

| 4-OMe | 4,4'-Dimethoxybiphenyl | 45% | researchgate.net |

Other Metal-Promoted and Catalyzed Syntheses

Beyond the specific methods detailed above, a broad range of other metal-catalyzed reactions are instrumental in the synthesis of biphenyls and their analogues. These cross-coupling reactions are among the most powerful tools in modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide is one of the most widely used methods for biaryl synthesis due to its mild conditions and high functional group tolerance. nih.gov For synthesizing sterically hindered PCBs, Suzuki coupling gave significantly higher yields (65–98%) than the Ullmann reaction. nih.gov

Stille Coupling : This reaction couples an organotin compound with an organic halide, catalyzed by palladium. It is highly selective and tolerates a wide variety of functional groups. nih.gov

Hiyama Coupling : Involving the palladium-catalyzed cross-coupling of organosilicon compounds with organic halides, this reaction is activated by a fluoride (B91410) source. nih.gov

Negishi Coupling : This method uses an organozinc reagent to couple with an organic halide, typically catalyzed by nickel or palladium. nih.gov

Catalysts based on less common metals have also been explored. Iron and cobalt can catalyze Kumada-type couplings, and various transformations have been achieved with catalysts based on rhodium and manganese. nih.govorganic-chemistry.orgmdpi.com These alternative methods provide a diverse toolkit for chemists to construct complex biphenyl structures like this compound, each with its own advantages regarding substrate scope, cost, and reaction conditions.

Table 6: Compound Names

| Compound Name |

|---|

| This compound |

| 4-aminophenol |

| 4-nitrophenol |

| (4-methoxyphenyl)magnesium bromide |

| 1-bromo-4-isopropylbenzene |

| 4'-methoxy-2-methyl-biphenyl |

| (R)-3,3′-dibromo-2,2′-dimethoxy-1,1′binaphthalene |

| (2,4,6‐triisopropylphenyl)magnesium bromide |

| 4'-isopropyl-4'-nitro-1,1'-biphenyl |

| 4-iodophenol |

| 4-isopropyl-1-iodobenzene |

| Polychlorinated biphenyl (PCB) |

| BINOL (1,1'-bi-2-naphthol) |

| Gilman reagents (R₂CuLi) |

| Biphenyl |

| 4,4'-Dimethylbiphenyl |

| 4,4'-Dimethoxybiphenyl |

Samarium-Promoted Coupling in Ionic Liquids

Samarium-based reagents, particularly samarium(II) iodide (SmI₂), are powerful single-electron transfer agents utilized in a variety of carbon-carbon bond-forming reactions. rsc.org The high oxophilicity of samarium often leads to reactions proceeding through well-defined transition states, affording excellent stereoselectivity. rsc.org The mechanism for reductive coupling typically involves an electron transfer from Sm(II) to a substrate, such as an alkyl halide, which can generate a radical species or an organosamarium intermediate. rsc.orgwalshmedicalmedia.com

The use of ionic liquids as a reaction medium for samarium-promoted reactions has shown significant advantages. For instance, remarkable rate acceleration has been observed for the samarium triiodide-mediated iodination of Baylis-Hillman acetates when conducted in the ionic liquid 1-n-butyl-3-methyl-imidazolium tetrafluoroborate (B81430) ([bmim]BF₄) instead of traditional organic solvents like THF. nih.gov This novel approach allows reactions to proceed at moderate temperatures (50 °C) within minutes to yield products in excellent yields. nih.gov While direct samarium-promoted self-coupling of aryl halides to form biphenyls is less common than cross-coupling reactions, the principles demonstrate the potential of this methodology. The synthesis of inverse-sandwich samarium biphenyl complexes has been achieved through the reduction of trivalent samarium halide precursors with potassium graphite (B72142) in the presence of biphenyl, highlighting the interaction between samarium and the biphenyl structure. nih.gov

Table 1: Features of Samarium-Promoted Reactions

| Feature | Description | Reference |

|---|---|---|

| Reagent | Samarium(II) iodide (SmI₂) or Samarium metal with activators (e.g., I₂, alkyl halides). | rsc.orgwalshmedicalmedia.com |

| Mechanism | Primarily single-electron transfer (SET), leading to radical or anionic intermediates. | rsc.org |

| Advantages | High chemoselectivity and stereoselectivity, compatibility with various functional groups. | rsc.org |

| Role of Ionic Liquids | Can significantly accelerate reaction rates and serve as a "green" solvent alternative. | nih.gov |

Electrophilic Substitution Pathways for Biphenyls

The biphenyl system, consisting of two connected benzene rings, readily undergoes electrophilic aromatic substitution, similar to benzene itself. rsc.org The first phenyl ring acts as an activating, ortho-, para-directing substituent for the second ring. pearson.com Consequently, electrophilic attack predominantly occurs at the ortho (2- and 2'-) and para (4- and 4'-) positions. The para position is generally favored due to reduced steric hindrance. youtube.com

The reaction mechanism begins with the attack of an electrophile (E⁺) on the biphenyl π-system, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton from the site of attack. The reactivity and orientation of substitution can be influenced by other substituents already present on the biphenyl rings. pearson.comyoutube.com

Friedel-Crafts Acylation of Biphenyl Derivatives

Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring, and it is highly effective for biphenyl derivatives. nih.govnih.gov The reaction employs an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). sigmaaldrich.combyjus.com

The mechanism involves the Lewis acid activating the acylating agent to form a highly electrophilic acylium ion ([RCO]⁺). nih.govbyjus.com This acylium ion then attacks the biphenyl ring, typically at the 4-position due to electronic activation and steric accessibility, to form a ketone. nih.gov Depending on the reaction conditions and the amount of acylating agent used, di-acylation can occur to yield 4,4'-diacylbiphenyl. nih.gov For example, reacting biphenyl with acetyl chloride in the presence of AlCl₃ can produce 1-([1,1′-biphenyl]-4-yl)ethan-1-one or, under different conditions, 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(ethan-1-one). nih.gov

Table 2: Examples of Friedel-Crafts Acylation on Biphenyl

| Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|

| Acetyl chloride | AlCl₃/CS₂ | 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(ethan-1-one) | nih.gov |

| Propionyl chloride | AlCl₃/DCM | 1-([1,1′-biphenyl]-4-yl)propan-1-one | nih.gov |

| Succinic anhydride | AlCl₃/DCM | 4-Phenylbenzoyl-propionic acid | nih.gov |

Targeted Synthesis of this compound and Precursors

The synthesis of the specific molecule this compound requires methods to install the isopropyl group on one ring and the hydroxyl group on the other, typically at the para positions.

Oxidation Pathways from 4-Isopropylbiphenyl (B1216656)

The synthesis of biphenylols can be approached through the oxidation of appropriate precursors. The oxidation of 4-isopropylbiphenyl is a potential route to introduce a functional group at the benzylic position of the isopropyl group, which can then be converted to a hydroxyl group. The tertiary hydrogen atom in the isopropyl group is particularly active and susceptible to hydrogen abstraction, which is the initial step in many oxidation reactions. google.com

A common industrial process for converting isopropylarenes to phenols is the Hock rearrangement. This process involves the autoxidation of the isopropyl-substituted arene to form a hydroperoxide, which then undergoes an acid-catalyzed rearrangement to yield a phenol and acetone. While direct literature on this specific transformation for 4-isopropylbiphenyl to this compound was not found in the provided search results, the oxidation of 4,4'-diisopropylbiphenyl (B92181) to biphenyl-4,4'-dicarboxylic acid using molecular oxygen and cobalt/manganese catalysts is well-documented. google.com This process confirms the reactivity of the isopropyl group's tertiary C-H bond under oxidative conditions, which is the key first step required for a potential Hock process to generate the target biphenylol.

Another related approach is the oxidation of 4,4'-dimethylbiphenyl to 4,4'-biphenyldicarboxylic acid using conditions analogous to the industrial synthesis of terephthalic acid. acs.org These methods highlight that the alkyl positions on the biphenyl core can be selectively oxidized to introduce oxygen-containing functional groups.

Synthesis of Halogenated Biphenyl Intermediates (e.g., 4-bromo-4'-propylbiphenyl)

Halogenated biphenyls are crucial intermediates in organic synthesis, often used in cross-coupling reactions to build more complex molecules. google.com The synthesis of 4-bromo-4'-propylbiphenyl, an important liquid crystal intermediate, serves as a model for preparing functionalized biphenyls. google.comchemdad.com

One documented route involves a Friedel-Crafts acylation of biphenyl, followed by a reduction (such as the Huang Minlon reduction) to obtain the propyl-substituted biphenyl, which can then be halogenated. google.com An alternative pathway involves the reaction of dibromobiphenyl with an organolithium reagent followed by reaction with an alkyl halide like iodopropane, though this may suffer from low atom economy and yield. google.com Suzuki-Miyaura cross-coupling is another powerful method, where a bromobenzoic acid can be coupled with an aryl boronic acid to form the biphenyl core, which can be further modified. researchgate.net

Green Chemistry Approaches in Biphenyl Synthesis

In recent years, significant effort has been directed toward developing more environmentally friendly, or "green," methods for biphenyl synthesis to reduce reliance on hazardous reagents and heavy metals.

Several key strategies have emerged:

Water as a Solvent: Suzuki-Miyaura cross-coupling reactions have been successfully performed in pure water at room temperature using a water-soluble fullerene-supported palladium nanocatalyst. researchgate.net This approach allows for high yields and the ability to recycle the catalyst. researchgate.net Persulfate-promoted synthesis of biphenyl compounds has also been demonstrated in water using biomass-derived starting materials. rsc.org

Metal-Free Synthesis: A photochemical alternative known as "photosplicing" allows for the metal-free synthesis of biphenyls. rsc.org This method uses a temporary linker to join two aryl groups, which are then fused into a biphenyl structure upon irradiation with light. rsc.org Optimized versions of this process use thioether linkers, which produce non-toxic byproducts like ethylene (B1197577) and elemental sulfur. rsc.org

Solventless Reactions: Mechanochemical methods, such as ball milling, can be used to conduct reactions like the Friedel-Crafts acylation of biphenyl with phthalic anhydride in the absence of a solvent. nih.gov Solventless aldol (B89426) and Michael addition reactions have also been developed as part of a green synthesis for substituted bipyridines. acs.org

Renewable Resources and Catalysts: Some methods utilize sunlight as a natural initiation source for reactions like the bromination of methyl-biphenyl compounds, avoiding chemical initiators. google.com The use of recyclable heterogeneous catalysts, such as palladium supported on polymers or mesoporous materials, also contributes to more sustainable processes by simplifying catalyst recovery and reuse. researchgate.net

Table 3: Comparison of Green Synthesis Approaches for Biphenyls

| Approach | Key Feature | Example | Advantage | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Uses water as the reaction solvent. | Suzuki-Miyaura coupling with a water-soluble Pd nanocatalyst. | Avoids volatile organic solvents; catalyst can be recycled. | researchgate.net |

| Photochemical Splicing | Metal-free, light-induced C-C bond formation. | Aryl-aryl coupling via a temporary thioether linker. | Avoids toxic heavy metal catalysts and hazardous organometallic reagents. | rsc.org |

| Solventless Reaction | Reaction is performed without a solvent medium. | Mechanochemical ball milling for Friedel-Crafts acylation. | Minimizes solvent waste. | nih.gov |

| Natural Energy Source | Uses sunlight to initiate the reaction. | Bromination of 4'-methyl-2-substituted biphenyl. | Reduces energy consumption and avoids chemical initiators. | google.com |

Application of Ionic Liquids in Coupling Reactions

The synthesis of this compound and its analogues often relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method for forming the crucial carbon-carbon bond between two aryl rings. rsc.org In the quest for more sustainable and efficient synthetic protocols, ionic liquids (ILs) have emerged as a promising alternative to conventional volatile organic solvents. cas.cn Their unique properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive media for catalytic processes. cas.cnresearchgate.net

Ionic liquids can serve multiple roles in these coupling reactions, acting not only as the reaction medium but also as ligands or stabilizers for the palladium catalyst. This dual function can enhance catalyst activity and stability, often leading to improved reaction yields and facilitating catalyst recycling. liv.ac.uk For instance, imidazolium-based ionic liquids have been extensively studied for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. liv.ac.uk

Research has demonstrated the successful synthesis of various biphenyl derivatives in the presence of different ionic liquids. For example, the use of a 1,3,1′-tributyl-2,2′-biimidazolium hexafluorophosphate (B91526) ionic liquid as both a solvent and a ligand for a palladium-catalyzed Suzuki cross-coupling reaction has been reported to be highly efficient and recyclable. arkat-usa.org In another study, a novel ionic liquid-supported Schiff base was used as a ligand in a palladium-catalyzed Suzuki-Miyaura reaction, achieving good to excellent yields of biaryls in ethanol. um-palembang.ac.id The reusability of the catalytic system is a significant advantage, with some systems being recycled multiple times without a significant drop in performance. arkat-usa.orgum-palembang.ac.id

The choice of the ionic liquid, catalyst, base, and reaction conditions can significantly influence the outcome of the synthesis. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), have been effectively used in conjunction with bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). arkat-usa.orgum-palembang.ac.id The reaction temperature and time are also critical parameters that are optimized to maximize the yield of the desired biphenyl product.

Atom Economy Considerations in Reaction Design

In the pursuit of sustainable chemical synthesis, the concept of atom economy has become a critical metric for evaluating the efficiency of a chemical reaction. acs.orgmdpi.com Atom economy, a principle developed by Barry Trost, assesses the proportion of reactant atoms that are incorporated into the desired final product. mdpi.com A higher atom economy signifies a more efficient and "greener" process, as it implies the generation of less waste in the form of byproducts. google.com The percentage atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all the reactants, then multiplying by 100. mdpi.com

When designing synthetic routes for this compound and its analogues, considering the atom economy of each step is crucial for developing environmentally responsible and cost-effective processes. The Suzuki-Miyaura coupling, while a powerful tool for C-C bond formation, can have varying atom economy depending on the choice of starting materials.

For instance, in the synthesis of biphenyl via a Suzuki-Miyaura reaction, the choice of the electrophilic partner—the aryl halide or its equivalent—can significantly impact the atom economy. A study comparing various phenol derivatives as electrophilic partners demonstrated this effect. While highly reactive sulfonates like triflates (OTf), mesylates (OMs), and tosylates (OTs) are effective in the coupling reaction, they result in a lower atom economy (42–52%). This is due to the generation of stoichiometric amounts of high-molecular-weight sulfonate byproducts. In contrast, using phenol derivatives with smaller, less-activated leaving groups, such as acetates (OAc) or methyl carbonates (OCO₂Me), leads to a much-improved atom economy (56–67%). This highlights the importance of selecting starting materials that maximize the incorporation of atoms into the final biphenyl structure.

The following table illustrates the atom economy of the Suzuki-Miyaura reaction for the synthesis of biphenyl using different phenol derivatives as the electrophilic partner and phenylboronic acid as the nucleophilic partner.

The drive for high atom economy extends to the industrial production of biphenyl derivatives. For example, a synthetic method for biphenyl-4-formic acid has been developed with a claimed high atom economy and a yield of over 91%, highlighting the focus on efficient and sustainable manufacturing processes in the chemical industry. By prioritizing atom economy in reaction design, chemists can contribute to the development of cleaner and more efficient synthetic routes for valuable compounds like this compound.

Mechanistic Investigations of Chemical Transformations Involving 4 Isopropyl 4 Biphenylol

Reaction Kinetics and Thermodynamics

The synthesis of 4-hydroxybiphenyl can be achieved through the oxidation of 4-isopropylbiphenyl (B1216656) (4-IPB). researchgate.net This process involves the liquid-phase oxidation of 4-IPB with oxygen to produce an intermediate, 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide. researchgate.net The kinetics of this oxidation have been studied to understand the reaction rates and determine the optimal conditions for hydroperoxide formation.

Table 1: Kinetic Parameters for the Oxidation of 4-Isopropylbiphenyl

| Parameter | Value/Range | Conditions | Reference |

|---|---|---|---|

| Reactant | 4-isopropylbiphenyl | Liquid phase with O₂ | researchgate.net |

| Main Product | 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide | - | researchgate.net |

| Temperature Range | 60°C - 120°C | Kinetic studies | researchgate.net |

| Activation Energy | Determined from kinetic studies | - | researchgate.net |

Catalytic Mechanisms

Modern synthetic methods for creating biaryl compounds, the structural core of 4'-Isopropyl-4-biphenylol, heavily rely on catalytic processes. These methods offer high efficiency and control over the final product structure. Understanding the underlying catalytic mechanisms is key to further innovation in this field.

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama reactions, ligands and co-catalysts play a pivotal role. Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used co-catalyst, particularly in reactions involving organosilicon reagents. mdpi.comacs.org

TBAF acts as an activator for organosilanes. mdpi.com The fluoride ion from TBAF interacts with the silicon atom of the organosilicon compound (e.g., an aryltriethoxysilane) to form a hypervalent, pentacoordinate silicate (B1173343) intermediate. acs.orgthieme-connect.deresearchgate.net This silicate species is significantly more nucleophilic than the starting silane, which facilitates the crucial transmetalation step in the catalytic cycle. acs.orgresearchgate.net In this step, the aryl group is transferred from the silicon to the transition metal center (e.g., palladium or nickel), which already has the other aryl partner attached following an oxidative addition step. acs.orgresearchgate.net Subsequent reductive elimination from the metal center yields the final biaryl product and regenerates the catalyst. The use of TBAF has been shown to be more effective than other fluoride sources like CsF and KF in certain systems. mdpi.com

Table 2: Role of TBAF in Catalytic Biaryl Synthesis

| Step in Catalytic Cycle | Role of Tetrabutylammonium Fluoride (TBAF) | Consequence | Reference |

|---|---|---|---|

| Activation | Fluoride ion attacks the organosilicon reagent | Formation of a transient pentacoordinate silicate | acs.orgthieme-connect.deresearchgate.net |

| Transmetalation | The activated silicate transfers an aryl group to the metal catalyst | Facilitates the turnover-limiting step of the cycle | acs.orgresearchgate.net |

| Overall Reaction | Acts as an efficient activator | Enables cross-coupling of aryl halides with organosilanes | mdpi.com |

Single Electron Transfer Processes in Electrosynthesis

Electrosynthesis offers an alternative, environmentally attractive approach for constructing biaryl compounds, as it uses electrons as reagents and often proceeds under mild conditions without the need for expensive or toxic metal catalysts. mdpi.com A key mechanism in these reactions is single electron transfer (SET). mdpi.comchim.it

In a typical cathodic cross-coupling reaction for biaryl synthesis, an SET from the cathode to an aryl halide initiates the process. mdpi.com This generates a radical anion, which then eliminates a halide ion to form an aryl radical. This aryl radical can then add to another aromatic ring (the coupling partner). The resulting radical intermediate is deprotonated and then undergoes another SET, this time to a molecule of the initial aryl halide, to give the final biaryl product and regenerate the radical anion, thus propagating a radical chain reaction. mdpi.com This entire propagation cycle can consist of anion radical intermediates, avoiding the need for transition metals or chemical reductants. mdpi.com

The synthesis of axially chiral biaryls, where rotation around the aryl-aryl bond is restricted, is a significant challenge in organic chemistry. Chelation control is a powerful strategy to achieve high stereoselectivity in these transformations. rsc.orgnih.goviranchembook.ir

In asymmetric biaryl synthesis, such as the Meyers or Miyano reactions, chiral auxiliaries or ligands are used to direct the stereochemical outcome. researchgate.net Chelation plays a critical role by creating a rigid, organized transition state. For instance, in the coupling of an aryl Grignard reagent with an aryl oxazoline (B21484), a methoxy (B1213986) group positioned ortho to the reacting center on the Grignard reagent can chelate to the magnesium ion. rsc.org This coordination, along with interaction with the chiral oxazoline on the other coupling partner, governs the approach of the two aryl components, leading to a specific, favored rotational isomer (atropisomer) of the biaryl product. rsc.orgresearchgate.net This control over the three-dimensional orientation of the reactants at the moment of bond formation is essential for inducing high diastereomeric or enantiomeric excess in the final product. rsc.orgiranchembook.ir

Rearrangement and Radical Mechanisms

Mechanistic investigations into the chemical transformations of this compound often explore complex pathways involving rearrangements and the formation of radical species. Understanding these mechanisms is crucial for controlling reaction outcomes and designing new synthetic methodologies. Key areas of investigation include the role of cationic intermediates and the use of isotopic labeling to probe reaction kinetics.

Phenoxenium Ion Intermediates

The oxidation of phenols, including biphenylols, can proceed through various intermediates, with the phenoxenium ion being a critical, often-debated species. This pathway is particularly relevant in oxidative dearomatization reactions mediated by hypervalent iodine(III) reagents.

Research Findings:

Studies on substituted 4-phenylphenols, the parent class for this compound, provide strong evidence for the involvement of phenoxenium ion intermediates. A Hammett analysis performed on the oxidative dearomatization of this class of compounds confirms that the reaction likely proceeds through a cationic phenoxenium ion. researchgate.net This dissociative pathway involves the initial formation of a phenoxy-λ³-iodane intermediate, which then undergoes heterolysis to form the phenylphenoxenium ion. This intermediate is subsequently attacked by a nucleophile to yield the final product. researchgate.net

The formation of a free phenoxenium ion is considered more likely for phenols with electron-donating or highly stabilizing substituents. nih.gov In the case of this compound, the isopropyl group at the 4'-position acts as an electron-donating group, which would stabilize the positive charge on the phenoxenium ion, making this pathway plausible. The reaction mechanism is generally considered to be a two-electron oxidation that results in the addition of a nucleophile to the aromatic ring. researchgate.net

The debate in the scientific community often centers on whether the reaction proceeds via this dissociative mechanism (forming a free phenoxenium ion) or an associative mechanism where the nucleophile attacks the iodine-bound phenol (B47542) intermediate directly. researchgate.net However, for substituted 4-phenylphenols, the data supports the dissociative, phenoxenium ion-based mechanism. researchgate.net The use of polar solvents and highly oxidizing hypervalent iodine reagents, such as PIFA or HTIB, can further favor the formation of phenoxenium intermediates over radical byproducts. nih.gov

| Mechanistic Pathway | Key Intermediate | Description | Evidence/Supporting Conditions |

|---|---|---|---|

| Dissociative (Phenoxenium Ion) | Phenoxenium Cation | The phenol forms an intermediate with the oxidant (e.g., hypervalent iodine), which then fragments to form a free phenoxenium ion. This cation is then trapped by a nucleophile. | Supported by Hammett analysis on 4-phenylphenols; favored by electron-donating substituents and polar solvents. researchgate.netnih.gov |

| Associative (Direct Nucleophilic Attack) | Oxidant-Phenol Adduct | A nucleophile directly attacks the aromatic ring of the phenol that is activated by coordination to the oxidant. This occurs in a single concerted step without a free cationic intermediate. | Considered a possible alternative, particularly where stereocontrol is induced by a chiral oxidant. researchgate.net |

| Radical Pathway | Phenoxyl Radical | A single-electron transfer from the phenol to the oxidant generates a phenoxyl radical. | Observed with less electron-rich phenols and can be minimized by using more strongly oxidizing reagents. nih.gov |

Deuterium-Isotope Effect Studies in Radical Reactions

While specific studies employing the deuterium (B1214612) kinetic isotope effect (KIE) on the radical reactions of this compound are not prominent in the surveyed literature, this technique remains a powerful tool for elucidating reaction mechanisms. The KIE measures the change in reaction rate when a hydrogen atom (H) is replaced by its heavier isotope, deuterium (D).

Principles and Potential Application:

In radical reactions, a primary kinetic isotope effect (expressed as the ratio of rate constants, kH/kD) is expected if the carbon-hydrogen bond is broken in the rate-determining step of the reaction. libretexts.org The C-D bond is stronger than the C-H bond, so a reaction involving C-H bond cleavage will be faster than the equivalent reaction with a C-D bond, resulting in a kH/kD value significantly greater than 1.

For this compound, radical cations can be generated through single-electron oxidation. A major subsequent reaction pathway for such radical cations is deprotonation, typically at a carbon alpha to the nitrogen or oxygen atom, to yield a neutral radical. princeton.edu In the case of the this compound radical cation, a potential deprotonation site is the benzylic C-H bond of the isopropyl group.

A deuterium-isotope effect study could be designed to probe this specific mechanistic step:

Synthesis: Prepare a deuterated version of this compound where the hydrogen atom at the benzylic position of the isopropyl group is replaced with deuterium.

Reaction: Subject both the normal (proteated) and the deuterated compound to identical radical-generating reaction conditions.

Analysis: Measure and compare the rates of the reaction.

The observed kH/kD value would provide critical insight into the mechanism, as outlined in the table below.

| Observed kH/kD Value | Interpretation | Implication for the Mechanism |

|---|---|---|

| kH/kD ≈ 1 | No primary isotope effect. | The benzylic C-H bond of the isopropyl group is not broken during the rate-determining step of the reaction. The rate-limiting step may occur before this deprotonation step (e.g., the initial electron transfer). |

| kH/kD > 2 | Significant primary isotope effect. | The benzylic C-H bond is broken in the rate-determining step. This would provide strong evidence for a mechanism involving rate-limiting hydrogen atom abstraction or deprotonation from the isopropyl group. libretexts.orgrsc.org |

Such an investigation would be invaluable for confirming whether the cleavage of the benzylic C-H bond is a key kinetic factor in the radical transformations of this compound, helping to build a more complete picture of its reactivity.

Derivatives, Analogues, and Structural Modifications of Biphenyls

Design and Synthesis of Functionalized Biphenyls

The synthesis of functionalized biphenyls is a cornerstone of modern organic chemistry, with various cross-coupling reactions being pivotal. Methods like the Suzuki-Miyaura, Ullmann, and Negishi couplings have become standard for creating the central carbon-carbon bond between the two aryl rings. rsc.org These reactions allow for the introduction of a wide range of substituents, leading to diverse chemical properties and applications.

Amino biphenyl (B1667301) derivatives are important intermediates in the synthesis of dyes, pharmaceuticals, and organometallic complexes. rsc.org A common synthetic route involves the palladium-catalyzed cross-coupling of amino-substituted aryl halides with arylboronic acids. For instance, fluorinated aminobiphenyl derivatives can be prepared by reacting 4-chloroaniline with a fluorinated phenylboronic acid in the presence of a palladium acetate (B1210297) catalyst and a phosphine ligand. rsc.org

Transition-metal-catalyzed C-N coupling with ammonia or its surrogates also presents a milder alternative to classical methods like nitration followed by reduction. nih.gov Furthermore, palladium-catalyzed reactions have been developed for the amination of aryl halides, providing a direct route to arylamines. nih.gov These methods are often preferred due to their high selectivity and the use of less toxic starting materials. nih.gov

Biphenyl oxazole derivatives are recognized for their biological activities and are often targeted as inhibitors for various enzymes. nih.gov The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing these compounds. This reaction typically involves the coupling of a bromophenyloxazole with various arylboronic acids. nih.gov The process is known for its mild reaction conditions and high to excellent yields, often ranging from 57% to 93%. nih.gov The reaction is generally carried out in a solvent mixture, such as wet toluene, using a palladium catalyst. nih.gov

The introduction of fluorine atoms into the biphenyl scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds highly valuable in medicinal chemistry and materials science. acs.orgnih.gov Fluorinated biphenyls are key components in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and as motifs in many pharmaceutical drugs. rsc.org

The Suzuki-Miyaura reaction is one of the most extensively used methods for synthesizing fluorinated biphenyls. acs.org This palladium-catalyzed reaction couples fluorinated aryl halides with arylboronic acids or vice-versa. rsc.orgugr.es For example, reacting an aryl halide with a fluorinated boronic acid in the presence of a palladium catalyst and a base like potassium phosphate (B84403) can furnish the desired fluorinated biphenyl. rsc.org Heterogeneous palladium catalysts, such as Pd nanoparticles supported on graphene, have also been developed to facilitate these reactions and allow for catalyst recycling. ugr.es

Polycyclic aromatic hydrocarbons (PAHs) that incorporate a biphenyl unit are of interest due to their unique electronic and structural properties. nih.gov These complex, often non-planar, molecules can be synthesized through palladium-catalyzed reactions. For instance, the Suzuki-Miyaura coupling can be used to synthesize (1H-inden-2-yl) biphenyl, a precursor for olefin metathesis polymerization. rsc.org The synthesis of more complex polycyclic systems can involve palladium-catalyzed annulation of alkynes, which allows for the construction of fused ring systems. acs.org

Structure-Activity Relationship (SAR) Studies for Biphenyl Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of biphenyl-based compounds, particularly in drug discovery. These studies investigate how modifying the chemical structure of a molecule affects its biological activity. mdpi.com

The chemical reactivity and physical properties of biphenyl analogues are highly dependent on the nature and position of substituents on the phenyl rings.

Electronic Effects: The introduction of electron-donating groups (e.g., -CH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) can significantly alter the electron density of the aromatic rings. These changes affect the molecule's reactivity in electrophilic substitution reactions and can influence its biological interactions. For example, a study on the electronic properties of biphenyl derivatives using DFT calculations showed the effect of the NO₂ group on parameters like ionization potential and electron affinity. doaj.org

Steric Effects and Atropisomerism: One of the most significant properties influenced by substituents is the rotational barrier around the central C-C bond. When bulky groups are placed at the ortho positions of both rings, free rotation is hindered. If the rotational barrier is high enough, stable conformational isomers, known as atropisomers, can be isolated. researchgate.net The stability of these atropisomers depends on the size of the ortho substituents. nih.gov This axial chirality is a key feature in many asymmetric catalysts and chiral ligands. Dynamic NMR measurements of mono-ortho substituted biphenyls have been used to probe the effective size of various functional groups and their impact on the barrier to rotation. researchgate.net

Influence on Biological Activity: In medicinal chemistry, substituents are strategically varied to modulate properties like binding affinity, selectivity, and metabolic stability. For instance, in a series of biphenyl histamine H₃ receptor antagonists, modulating the steric properties and basicity of terminal groups, as well as the length of the linker connecting them to the biphenyl scaffold, had a significant impact on binding affinity. nih.gov Similarly, SAR studies on benzothiazole-phenyl analogs showed that trifluoromethyl groups on the aromatic rings were well-tolerated by target enzymes. nih.gov The table below summarizes the observed influence of various substituents on the properties of biphenyl analogues based on research findings.

Table 1: Influence of Substituents on Biphenyl Analogue Properties

| Substituent/Modification | Position | Observed Effect | Reference |

|---|---|---|---|

| Bulky Groups (e.g., -COOH, -I) | Ortho | Hinders rotation around the pivotal C-C bond, leading to stable atropisomers (axial chirality). | nih.govresearchgate.net |

| Trifluoromethyl (-CF₃) | Ortho, Para | Well-tolerated by sEH/FAAH enzymes in benzothiazole-phenyl analogs. | nih.gov |

| Di-basic Groups | Terminal | Highest binding affinities for H₃ receptors. | nih.gov |

| Linker Length | Connecting scaffold to terminal groups | Modulates binding affinity in H₃ receptor antagonists. | nih.gov |

| Methyl (-CH₃) | Meta | Can increase the rigidity of the molecule and promote crystallization compared to ortho substitution. | nih.gov |

| Nitro (-NO₂) | Para | Affects electronic properties such as ionization potential and electron affinity. | doaj.org |

| Electron-donating Groups | General | Increases reactivity in electrophilic substitution. | doaj.org |

| Electron-withdrawing Groups | General | Decreases reactivity in electrophilic substitution. | doaj.org |

Exploration of Isomeric Forms and Their Synthetic Pathways (e.g., 4,4'-Biphenol)

The biphenyl scaffold allows for a wide variety of isomeric forms through the differential placement of substituents on the two phenyl rings. In the case of monosubstituted biphenylols, the hydroxyl group can be located at the ortho (2-), meta (3-), or para (4-) position, leading to distinct isomers with different physical and chemical properties. The introduction of a second, different substituent, such as an isopropyl group, further increases the number of possible structural isomers.

A key reference compound in this family is 4,4'-biphenol, an isomer of biphenylol where hydroxyl groups are attached at the para position of each phenyl ring. wikipedia.org It is a symmetrical molecule used primarily in the production of high-performance polymers like liquid crystal polymers and polysulfones. wikipedia.org

The synthesis of 4,4'-biphenol has been approached through several routes, each with its own advantages and specific reaction conditions. A common industrial method involves the oxidative coupling of phenols. To avoid a mixture of isomers, the synthesis often starts with a phenol (B47542) that has bulky substituents in the ortho positions, such as 2,6-di-tert-butylphenol. wikipedia.orgchemicalbook.com This strategy ensures that the coupling occurs exclusively at the para position. wikipedia.org The process typically proceeds through the formation of a diphenoquinone (B1195943) intermediate, which is subsequently reduced and dealkylated at high temperatures to yield the final 4,4'-biphenol product. wikipedia.orgchemicalbook.com

Alternative synthetic strategies have also been developed. One method involves the dehydrogenation of 4-(4-hydroxyphenyl)-3-cyclohexene-1-ol in the presence of a palladium-carbon catalyst. prepchem.com Another approach utilizes the dealkylation of 3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl. chemicalbook.com Furthermore, processes have been developed that involve the hydrogenation of a tetraalkyl diphenoquinone followed by heating in the presence of a strong acid catalyst to produce high-purity 4,4'-biphenol. google.com

Table 1: Selected Synthetic Pathways for 4,4'-Biphenol

| Starting Material | Key Reagents/Catalysts | Intermediate(s) | Final Product | Reference(s) |

|---|---|---|---|---|

| 2,6-di-tert-butylphenol | Oxygen, Catalyst | Diphenoquinone, Tetra-butyl-biphenyl derivative | 4,4'-Biphenol | wikipedia.orgchemicalbook.com |

| 4-(4-hydroxyphenyl)-3-cyclohexene-1-ol | 5% Palladium-carbon, α-methylstyrene | Not specified | 4,4'-Biphenol | prepchem.com |

| 3,3',5,5',-tetra-tert-butyl-diphenoquinone | Hydrogen, Heterogeneous catalyst, Strong acid catalyst | Tetraalkyl biphenol | 4,4'-Biphenol | google.com |

Stereochemical Aspects

Axial Chirality in Biaryl Compounds

Chirality is a fundamental concept in stereochemistry, typically associated with a stereocenter, such as a carbon atom bonded to four different substituents. However, a molecule can be chiral without possessing a traditional chiral center. wikipedia.org One such case is axial chirality, which arises from the non-planar arrangement of substituent groups around an axis of chirality. wikipedia.org

This phenomenon is commonly observed in ortho-substituted biaryl compounds. wikipedia.org Biaryls, such as biphenyl derivatives, consist of two aromatic rings joined by a single carbon-carbon bond, often referred to as the pivotal bond. slideshare.net While there is typically free rotation around this single bond, the introduction of sufficiently large substituents at the ortho positions (the positions adjacent to the pivotal bond) can sterically hinder this rotation. unacademy.com This restricted rotation locks the two aryl rings in a non-planar conformation, preventing them from becoming superimposable on their mirror images. wikipedia.org The molecule, therefore, exists as a pair of enantiomers, and the axis of chirality runs along the aryl-aryl bond. pharmaguideline.com The existence of axial chirality is a key feature in many important molecules, including natural products, pharmaceuticals, and chiral ligands used in asymmetric catalysis. researchgate.netscispace.com

Atropisomerism Considerations

Atropisomerism is a specific type of stereoisomerism that results from hindered rotation around a single bond. unacademy.compharmaguideline.com The resulting stereoisomers, called atropisomers, can be isolated as separate compounds under normal experimental conditions. pharmaguideline.com The term, derived from the Greek "a" (not) and "tropos" (turn), was first coined by Richard Kuhn in 1933. wikipedia.org The first experimental detection of this phenomenon was achieved by Christie and Kenner in 1922 in a tetra-substituted biphenyl compound. wikipedia.org

For atropisomerism to be observed in biaryl compounds, the energy barrier to rotation around the pivotal bond must be high enough to allow for the separation of the individual isomers at a given temperature. wikipedia.org This high rotational barrier is typically created by the presence of large, bulky substituents in all four ortho positions of the biphenyl core. unacademy.com These substituents sterically clash with each other in the planar transition state required for rotation, thus creating a significant energy barrier. unacademy.com If the ortho substituents are small (like hydrogen, as in 4'-Isopropyl-4-biphenylol) or if one of the ortho positions is unsubstituted, the rotational barrier is generally too low, and the molecule undergoes rapid interconversion between its conformational isomers, precluding the isolation of stable atropisomers.

The stability of atropisomers is temperature-dependent. A commonly accepted threshold for atropisomers to be considered stable is a half-life for interconversion of at least 1000 seconds at a specific temperature, which corresponds to an energy barrier of approximately 93 kJ/mol (22 kcal/mol) at 300 K. wikipedia.org The study of atropisomerism and the synthesis of stable, optically active biaryls are significant areas of research, particularly due to their application as chiral ligands in asymmetric synthesis. wikipedia.org

Table 2: Conditions for Atropisomerism in Biphenyl Compounds

| Condition | Description | Consequence of Not Meeting Condition |

|---|---|---|

| Restricted Rotation | The rotation around the C-C single bond connecting the two aryl rings must be significantly hindered. | Rapid interconversion between conformers occurs. |

| Bulky Ortho-Substituents | Large groups at the positions ortho to the inter-ring bond provide the necessary steric hindrance. | The energy barrier to rotation is low, preventing the isolation of stable isomers. |

| Sufficient Rotational Energy Barrier | The energy required to overcome the steric hindrance (activation energy for rotation) must be high enough to allow for isomer separation at a given temperature (typically > 93 kJ/mol). | The compound racemizes quickly. |

Advanced Analytical Methodologies for Characterization and Quantification of 4 Isopropyl 4 Biphenylol

Chromatographic Techniques

Chromatographic methods, particularly HPLC, are fundamental for the separation and quantification of 4'-Isopropyl-4-biphenylol from complex mixtures, such as reaction matrices or environmental samples.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being indicative of its electronic environment.

The expected ¹³C NMR spectrum for this compound would show distinct signals for the aromatic carbons of the two phenyl rings and the aliphatic carbons of the isopropyl group. The chemical shifts can be predicted based on established substituent effects on benzene (B151609) and biphenyl (B1667301) systems.

Expected ¹³C NMR Chemical Shift Regions for this compound:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~24 |

| Isopropyl -CH | ~34 |

| Aromatic C-H | 115-130 |

| Aromatic C-C/C-O/C-isopropyl (quaternary) | 130-160 |

The specific assignment of each carbon signal can be aided by two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with their attached protons and protons that are two or three bonds away, respectively.

Infrared (IR) Spectroscopy (e.g., FTIR, Vapor Phase IR, ATR-IR)

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound by identifying its key functional groups. The absorption of infrared radiation corresponds to the specific vibrational frequencies of the bonds within the molecule, providing a unique "fingerprint." Methodologies such as Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, are well-suited for analyzing phenolic compounds due to their efficiency and minimal sample preparation requirements. tudublin.ieresearchgate.netresearchgate.net

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its hydroxyl, isopropyl, and substituted biphenyl moieties.

O-H Stretching: A prominent, broad absorption band is expected in the region of 3550–3200 cm⁻¹. This broadening is a classic indicator of intermolecular hydrogen bonding between the phenolic hydroxyl groups. okstate.edu

C-H Stretching: Aromatic C-H stretching vibrations from the biphenyl rings typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropyl group will result in strong absorptions in the 2975–2850 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The biphenyl structure gives rise to several characteristic bands in the 1610–1450 cm⁻¹ region due to carbon-carbon double bond stretching vibrations within the aromatic rings. researchgate.netresearchgate.net

C-O Stretching and O-H Bending: The stretching vibration of the phenolic C-O bond and the in-plane bending of the O-H bond are expected to produce strong, characteristic bands in the 1410–1180 cm⁻¹ range. researchgate.net

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 900–800 cm⁻¹ region, which arise from out-of-plane C-H bending vibrations. For a 1,4-disubstituted (para) ring, a strong band is typically observed between 840–810 cm⁻¹. okstate.edu

Vapor phase IR spectroscopy can also be employed for analysis, providing spectra free from intermolecular interactions like hydrogen bonding, which can simplify spectral interpretation. spectrabase.comnist.gov

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3550–3200 (broad) | O-H Stretch (H-bonded) | Phenolic Hydroxyl |

| 3100–3000 | C-H Stretch | Aromatic (Biphenyl) |

| 2975–2850 | C-H Stretch | Aliphatic (Isopropyl) |

| 1610–1450 | C=C Ring Stretch | Aromatic (Biphenyl) |

| 1410–1180 | C-O Stretch / O-H In-plane Bend | Phenolic Hydroxyl |

| 840–810 | C-H Out-of-plane Bend | para-disubstitution |

Raman Spectroscopy

Raman spectroscopy serves as an excellent complementary technique to IR spectroscopy for the characterization of this compound. acs.org As a scattering technique, it is particularly sensitive to non-polar bonds and symmetric vibrations, offering detailed information about the carbon skeleton of the biphenyl structure. s-a-s.orgnsf.gov

Studies on para-substituted biphenyls (Bp-X) have shown that the Raman spectra are dominated by vibrations of the biphenyl core. nih.gov Key spectral features for this compound would include:

Inter-ring C-C Stretching: A key diagnostic peak for substituted biphenyls is the inter-ring C1-C1' stretching mode. For para-substituted biphenyls, this mode is typically observed as a strong band around 1285 cm⁻¹. nih.gov

Aromatic Ring Vibrations: Intense bands corresponding to the symmetric stretching of the aromatic rings are expected in the 1600–1580 cm⁻¹ region. s-a-s.org Another characteristic signal for substituted benzenes is often found near 1000 cm⁻¹. s-a-s.org

Substituent-Influenced Modes: The presence of the electron-donating hydroxyl and isopropyl groups at the para positions influences the electronic structure and, consequently, the vibrational modes of the biphenyl system. These substitutions can cause shifts in the positions and changes in the intensities of the ring vibrations compared to unsubstituted biphenyl.

Raman spectroscopy is less sensitive to water interference than IR, making it highly suitable for in-situ monitoring of reactions in aqueous or protic media.

Table 2: Characteristic Raman Shifts for Substituted Biphenyls Relevant to this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Feature | Reference |

| ~1600 | Symmetric Ring Stretch | Aromatic (Biphenyl) | s-a-s.org |

| ~1285 | Inter-ring C1-C1' Stretch | Biphenyl Core | nih.gov |

| ~1000 | Ring Breathing Mode | Substituted Benzene | s-a-s.org |

Integration of Advanced Analytics in Chemical Processes

The integration of advanced analytical methodologies into the synthesis of this compound is central to modern process development and manufacturing. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comglobalresearchonline.net By shifting from offline testing to real-time, in-situ analysis, PAT enables a deeper process understanding, leading to enhanced product quality, improved safety, and greater efficiency. americanpharmaceuticalreview.com

Data-Driven Process Optimization and Yield Improvement

The synthesis of this compound, often achieved via cross-coupling reactions like the Suzuki-Miyaura coupling, involves numerous variables that can impact yield and purity. gre.ac.ukgoogle.com Data-driven approaches, such as Design of Experiments (DoE) and Bayesian optimization, offer a systematic and efficient alternative to traditional one-factor-at-a-time (OFAT) optimization. rsc.orgacs.org

These methods use statistical models and machine learning algorithms to explore the complex, multidimensional parameter space of a chemical reaction. chemrxiv.org By integrating automated synthesis platforms (e.g., robotic systems) with in-line or at-line analysis (e.g., HPLC, GC), a closed-loop optimization system can be created. rsc.org This "robo-chemist" approach allows for rapid and autonomous experimentation, where the results of one experiment inform the conditions for the next, efficiently identifying the optimal conditions for maximizing yield and minimizing impurities. covasyn.com

Table 3: Parameters for Data-Driven Optimization of this compound Synthesis (Suzuki Coupling Example)

| Category | Input Variables (Factors) | Output Responses |

| Reactants | Stoichiometric Ratio (Aryl Halide:Boronic Acid) | Yield of this compound (%) |

| Catalyst System | Catalyst Type (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Catalyst Loading (mol%) | Purity / Impurity Profile (e.g., Homocoupling) |

| Ligand Type (e.g., PPh₃, XPhos, SPhos), Ligand:Metal Ratio | Catalyst Turnover Number (TON) | |

| Reaction Conditions | Temperature (°C), Reaction Time (hours) | Reaction Rate |

| Solvent (e.g., Toluene, Dioxane), Base (e.g., K₂CO₃, Cs₂CO₃) | Process Mass Intensity (PMI) |

Real-time Monitoring and Control Strategies for Synthesis

Real-time monitoring is the cornerstone of modern process control in fine chemical synthesis. azom.comwiley.com By implementing in-situ PAT tools, chemical processes can be observed as they happen, allowing for immediate intervention and control. wevolver.comfatfinger.io For the synthesis of this compound, spectroscopic probes (FTIR, Raman) can be directly inserted into the reactor. semanticscholar.orgmdpi.comresearchgate.net

These probes can continuously collect spectral data to:

Track Reactant Consumption: Monitor the disappearance of characteristic spectral peaks belonging to the starting materials.

Monitor Product Formation: Observe the growth of peaks unique to this compound.

Detect Intermediates and Byproducts: Identify the transient formation of intermediates or the accumulation of impurities in real-time. oup.com

This continuous stream of data enables the implementation of advanced control strategies. acs.org For example, a feedback loop can be established where the reaction temperature or the dosing rate of a reagent is automatically adjusted based on the real-time concentration of the product, ensuring the process stays within its optimal operating window. youtube.com This level of control is crucial for maintaining batch-to-batch consistency, improving process safety, and enabling real-time release testing, where the product is released for the next step without lengthy offline analysis. youtube.com

Table 4: PAT Tools for Real-time Monitoring of this compound Synthesis

| PAT Tool | Measurement Type | Application in Synthesis Process |

| In-situ FTIR (ATR) Probe | Vibrational Spec. | Monitor concentrations of reactants, product, and byproducts in the liquid phase; track reaction kinetics. |

| In-situ Raman Probe | Vibrational Spec. | Complementary to FTIR; excellent for C-C bond formation in non-polar solvent systems; less water interference. |

| Process HPLC/UPLC | Chromatography | At-line or on-line analysis of reaction mixture for accurate quantification of yield and impurity profile. |

| Temperature & Pressure Sensors | Physical | Monitor and control critical physical parameters that influence reaction rate and safety. |

Computational Chemistry and Theoretical Modeling of Biphenyl Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For biphenyl (B1667301) systems, these calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

The electronic character of a molecule is often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

In a theoretical study on a molecule containing a 4-isopropylphenyl group, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine these electronic properties. researchgate.net The calculated HOMO-LUMO energy gap was found to be approximately 4 eV, indicating good stability and reactivity for the molecule. researchgate.net Similar calculations for 4'-Isopropyl-4-biphenylol would involve modeling its structure and computing the energies of its frontier orbitals to predict its electronic behavior.

Natural Bond Orbital (NBO) analysis is another technique used to understand charge distribution and donor-acceptor interactions within a molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For biphenyl derivatives, MEP plots can identify regions of negative potential, often around electronegative atoms like oxygen, which are susceptible to electrophilic attack. researchgate.net

Table 1: Representative Electronic Properties from DFT Calculations for a Biphenyl-related System

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.65 eV | Electron-donating ability |

| ELUMO | -1.65 eV | Electron-accepting ability |

| Energy Gap (Egap) | 4.00 eV | Chemical reactivity and stability |

Note: Data is representative of a related system containing a 4-isopropylphenyl group, as detailed in theoretical studies. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For flexible molecules like biphenyls, MD simulations are particularly useful for conformational analysis and exploring intermolecular interactions. mdpi.comresearchgate.net

The conformation of biphenyl derivatives is largely defined by the torsional or dihedral angle between the two phenyl rings. This rotation is subject to a delicate balance between two opposing effects: steric hindrance, primarily from the ortho-substituents which favors a twisted conformation, and π-conjugation, which favors a planar conformation to maximize overlap between the aromatic systems. ic.ac.uknwpu.edu.cn MD simulations can model this rotation and calculate the energy barriers between different conformational states. mdpi.comnwpu.edu.cn For this compound, the isopropyl group and the hydroxyl group will influence the preferred dihedral angle and the rotational energy barrier.

Classical MD simulations, which use force fields to describe the potential energy of the system, can be employed to simulate large systems over longer timescales, allowing for the study of how solvents and other molecules influence the conformation and behavior of the biphenyl compound. mdpi.combeilstein-journals.org For instance, simulations can reveal how hydrogen bonding interactions between the hydroxyl group of this compound and a solvent like water affect its conformational preferences. mdpi.com These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its function in a complex environment.

Predictive Modeling for Chemical Activity and Properties

Predictive modeling uses computational algorithms to build models that can forecast the properties and activities of chemical compounds based on their structure.

Machine learning (ML) has become a transformative tool in chemistry for predicting molecular properties, thereby accelerating the discovery and design of new compounds. research.googlenih.gov ML models are trained on datasets of molecules with known properties to learn the relationship between a molecule's structure and its activity or characteristics. nih.gov

The process typically involves converting molecular structures into numerical representations, known as molecular descriptors or fingerprints. arxiv.org These representations capture key structural and chemical features. Various ML algorithms can then be applied, with tree-based ensemble methods like Random Forest, Gradient Boosting, XGBoost, and LightGBM showing remarkable success in handling complex structure-property relationships. arxiv.orgworldscientific.com Deep learning models, such as Message Passing Neural Networks (MPNNs), which operate directly on the graph representation of a molecule, have also demonstrated high accuracy in predicting quantum chemical properties. research.google

For a compound like this compound, an ML model could be trained to predict properties such as solubility, boiling point, or biological activity. This approach is significantly faster than traditional experimental measurements or high-level quantum chemical calculations, making it suitable for screening large numbers of candidate molecules. research.google

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For biphenyl derivatives, 3D-QSAR studies are often performed to understand the structural requirements for a specific biological effect, such as enzyme inhibition. nih.govnih.gov

In a typical 3D-QSAR study, a series of related biphenyl compounds with known activities are spatially aligned. Then, various molecular fields (e.g., steric, electrostatic, hydrophobic) are calculated around the molecules. nih.gov Statistical methods are used to build a model that correlates variations in these fields with changes in biological activity.

Several QSAR studies on biphenyl derivatives have successfully created predictive models for activities such as aromatase inhibition and anti-inflammatory effects. nih.govresearchgate.net These models often highlight the importance of specific pharmacophoric features, which are the essential spatial arrangement of atoms or functional groups necessary for biological activity. For example, a pharmacophore model for biphenyl-based aromatase inhibitors identified two hydrogen bond acceptors and two aromatic rings as key features. nih.gov Similarly, studies on biphenyl carboxamide analogs as anti-inflammatory agents have shown that thermodynamic, structural, and electronic parameters govern their activity. researchgate.netmedcraveonline.com